molecular formula C15H16ClNO4 B2455758 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1795359-67-9

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

Cat. No. B2455758
CAS RN: 1795359-67-9
M. Wt: 309.75
InChI Key: YMPALRHXTYJTBA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, also known as etoxazole, is a synthetic acaricide that is widely used in agriculture to control mites and other pests. It belongs to the class of tetronic acid derivatives and is known for its high efficacy and low toxicity.

Scientific Research Applications

Environmental Impact and Pesticide Development

  • Environmental Contaminants and Developmental Effects : Research has shown that similar chlorinated organic compounds, including dioxins and furans, present in mother's milk can cause developmental defects in children's teeth, suggesting environmental contaminants like chlorinated organic pesticides may significantly impact infant dental development (Alpöz et al., 2001).
  • Pesticide Potential : Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including variations with potential pesticide applications, have been characterized through X-ray powder diffraction, highlighting their potential as organic compounds for pest control (Olszewska et al., 2009).

Antimicrobial Activities

  • Antibacterial and Antifungal Agents : Synthesis and characterization of derivatives like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide showed promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating the compound's utility in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Biochemical Interactions and Metabolism

  • Metabolic Activation Pathways : Studies on the metabolic activation pathways of chloroacetamide herbicides and their potential carcinogenicity involved comparisons between human and rat liver microsomes, revealing insights into the biochemical interactions and potential health risks associated with exposure to such compounds (Coleman et al., 2000).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-19-14(13-3-2-8-20-13)9-17-15(18)10-21-12-6-4-11(16)5-7-12/h2-8,14H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPALRHXTYJTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

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